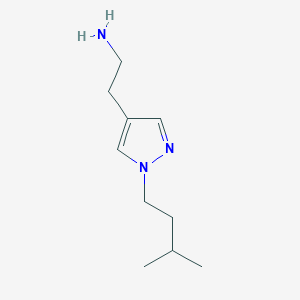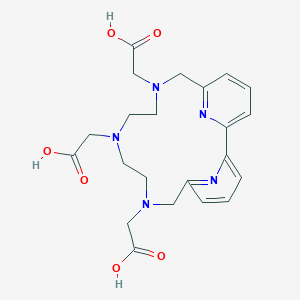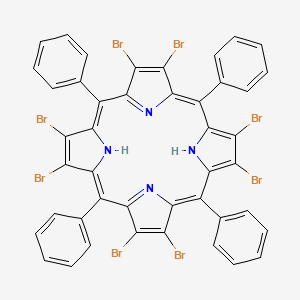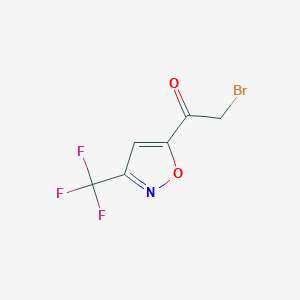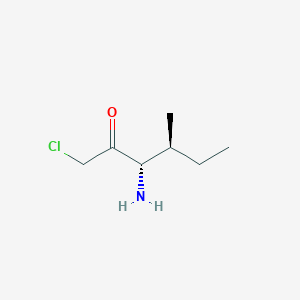
(3S,4S)-3-amino-1-chloro-4-methylhexan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S)-3-amino-1-chloro-4-methylhexan-2-one is a chiral organic compound with significant interest in synthetic chemistry due to its unique structural features. This compound contains both an amino group and a chloro group, making it a versatile intermediate in various chemical reactions. Its stereochemistry, indicated by the (3S,4S) configuration, plays a crucial role in its reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-amino-1-chloro-4-methylhexan-2-one typically involves the following steps:
Starting Material: The synthesis often begins with a suitable hexane derivative.
Chlorination: Introduction of the chloro group can be achieved through halogenation reactions using reagents such as thionyl chloride or phosphorus trichloride.
Amination: The amino group is introduced via nucleophilic substitution reactions, where an appropriate amine reacts with the chloro derivative under controlled conditions.
Stereoselective Synthesis: Ensuring the correct (3S,4S) configuration may involve the use of chiral catalysts or chiral auxiliaries to control the stereochemistry during the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic processes and optimized reaction conditions are employed to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
(3S,4S)-3-amino-1-chloro-4-methylhexan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The chloro group can be reduced to a hydrogen atom, yielding a dechlorinated product.
Substitution: Both the amino and chloro groups can participate in nucleophilic substitution reactions, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution with thiols can produce thioethers.
科学的研究の応用
(3S,4S)-3-amino-1-chloro-4-methylhexan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound and its analogs are investigated for therapeutic applications, including antimicrobial and anticancer properties.
Industry: Used in the production of fine chemicals and as a building block in material science.
作用機序
The mechanism by which (3S,4S)-3-amino-1-chloro-4-methylhexan-2-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or modulating signal transduction pathways.
類似化合物との比較
Similar Compounds
(3R,4R)-3-amino-1-chloro-4-methylhexan-2-one: The enantiomer of the compound with different stereochemistry.
(3S,4S)-3-amino-1-bromo-4-methylhexan-2-one: A similar compound with a bromo group instead of a chloro group.
(3S,4S)-3-amino-1-chloro-4-ethylhexan-2-one: A derivative with an ethyl group instead of a methyl group.
Uniqueness
(3S,4S)-3-amino-1-chloro-4-methylhexan-2-one is unique due to its specific stereochemistry and the presence of both amino and chloro functional groups. This combination allows for diverse reactivity and the potential to form a wide range of derivatives with varying properties and applications.
特性
分子式 |
C7H14ClNO |
|---|---|
分子量 |
163.64 g/mol |
IUPAC名 |
(3S,4S)-3-amino-1-chloro-4-methylhexan-2-one |
InChI |
InChI=1S/C7H14ClNO/c1-3-5(2)7(9)6(10)4-8/h5,7H,3-4,9H2,1-2H3/t5-,7-/m0/s1 |
InChIキー |
HYDQIALFKDMGTP-FSPLSTOPSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)CCl)N |
正規SMILES |
CCC(C)C(C(=O)CCl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromobenzo[h]quinazoline](/img/structure/B15225338.png)

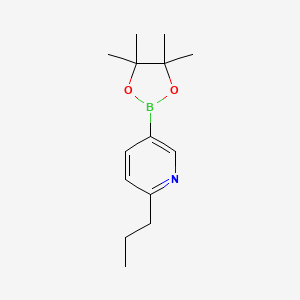

![5-Bromo-2-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B15225372.png)
![(S)-5-benzyl-6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B15225373.png)

![Rel-tert-butyl (1R,5S,6R)-6-(((benzyloxy)carbonyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15225402.png)

